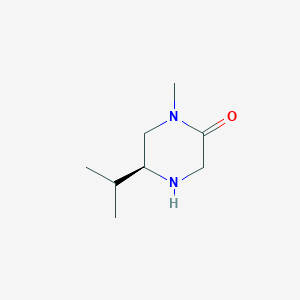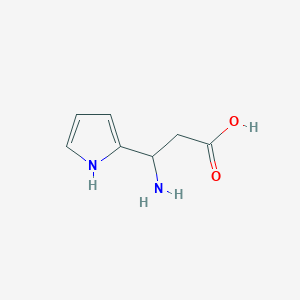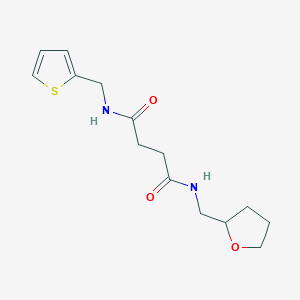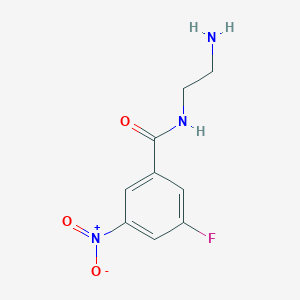
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone is a chemical compound that features a fluorinated pyrrole ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3-fluoropyrrole with ethanoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanoic acid.
Reduction: Formation of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but with methyl groups instead of a fluorine atom.
1-(5-Fluoro-2-(hydroxymethyl)pyridin-3-yl)ethanone: Another fluorinated compound with a pyridine ring instead of a pyrrole ring.
Uniqueness: 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone is unique due to the presence of the fluorine atom on the pyrrole ring, which imparts distinct chemical and biological properties. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making this compound a valuable candidate for various applications.
Properties
Molecular Formula |
C6H8FNO |
|---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
1-(3-fluoro-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8FNO/c1-5(9)8-3-2-6(7)4-8/h2H,3-4H2,1H3 |
InChI Key |
NWAGSLOZLXYKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC=C(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)



![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)

![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)


![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)
![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
